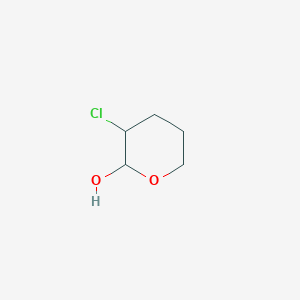

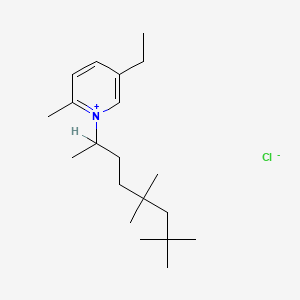

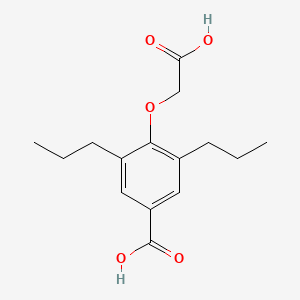

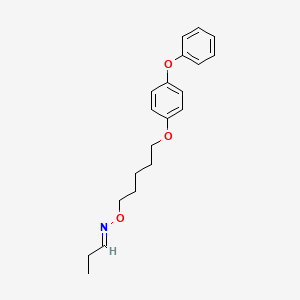

![molecular formula C8H10OS B3044732 Methanol, [(phenylmethyl)thio]- CAS No. 100378-43-6](/img/structure/B3044732.png)

Methanol, [(phenylmethyl)thio]-

Vue d'ensemble

Description

Methanol, [(phenylmethyl)thio]- is a natural product found in Petiveria alliacea with data available.

Applications De Recherche Scientifique

Methanol Production and Utility

Methanol, recognized for its simplicity as the smallest alcohol, is pivotal in various industrial and scientific applications due to its role as a fundamental building block for more complex chemical compounds. It is instrumental in the production of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, among others. Furthermore, methanol is emerging as a clean-burning fuel with a high octane number, underscoring its potential in reducing CO2 emissions through conversion processes. The synthesis of methanol, especially from CO2 and H2, highlights its capacity as an efficient energy carrier for hydrogen storage, thereby contributing to the hydrogen economy. Notably, methanol synthesis is a significant consumer of hydrogen, second only to ammonia production, and serves as a precursor in various hydrogenation reactions such as partial oxidation, steam reforming, and methanol decomposition. The innovative applications of methanol, including the production of DME, hydrogen, and its use in direct methanol fuel cells (DMFC), are particularly promising for future advancements in energy and chemical industries (Dalena et al., 2018).

Methanol in Biomembrane and Proteolipid Studies

Methanol's role extends to the biological domain, where it serves as a solubilizing agent in the study of transmembrane proteins and peptides within biological and synthetic membranes. Its influence on lipid dynamics is profound, as demonstrated through small angle neutron scattering experiments. Methanol significantly enhances the mixing of isotopically distinct lipid vesicles, accelerating the kinetics of lipid transfer and flip-flop. This insight is crucial for understanding the structure-function relationship in biomembranes, especially concerning lipid asymmetry and the potential misinterpretation of lipid scrambling induced by solvents rather than biological agents. Methanol's impact underscores the critical consideration of solvent effects in the study of biomembranes and proteolipids, highlighting its utility in simulating biological conditions and investigating membrane-protein interactions (Nguyen et al., 2019).

Methanol in Chemical Synthesis and Catalysis

The catalytic applications of methanol are noteworthy, particularly in the context of carbon dioxide reduction and chemical synthesis. The discovery of a Ni-Ga catalyst that facilitates the ambient pressure reduction of CO2 to methanol marks a significant advancement. This process highlights methanol's potential as a sustainable chemical feedstock, capable of contributing to a more sustainable society through efficient CO2 utilization and conversion into valuable chemicals. The catalyst's performance, comparable or superior to traditional Cu/ZnO/Al2O3 catalysts, showcases methanol's role in enhancing catalytic efficiency and selectivity in methanol synthesis, offering a promising avenue for low-pressure, small-scale CO2 reduction technologies (Studt et al., 2014).

Propriétés

IUPAC Name |

benzylsulfanylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVORDGAOCWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293433 | |

| Record name | Methanol, [(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanol, [(phenylmethyl)thio]- | |

CAS RN |

100378-43-6 | |

| Record name | Methanol, [(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.